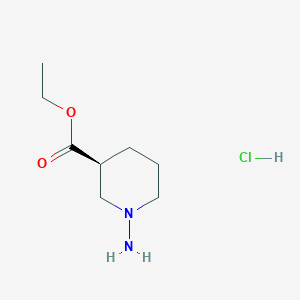
6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine ring substituted with a hydroxyethyl group at the 6-position and a methoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one typically involves the reaction of 2-methoxypyrimidine with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the opening of the ethylene oxide ring and its subsequent attachment to the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 6-(2-carboxyethyl)-2-methoxypyrimidin-4(3H)-one.
Reduction: this compound alcohol.
Substitution: 6-(2-hydroxyethyl)-2-(substituted)pyrimidin-4(3H)-one.
科学的研究の応用
6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the methoxy group can participate in hydrophobic interactions. These interactions can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-hydroxyethyl methacrylate: Used in polymer chemistry and biomedical applications.
2-hydroxyethyl terephthalic acid: A precursor to poly(ethylene terephthalate) (PET).
Phenoxyethanol: Used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the reactivity of the hydroxyethyl group with the stability of the methoxy group, making it a versatile intermediate for various applications.
特性
分子式 |
C7H10N2O3 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
4-(2-hydroxyethyl)-2-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O3/c1-12-7-8-5(2-3-10)4-6(11)9-7/h4,10H,2-3H2,1H3,(H,8,9,11) |
InChIキー |
GMMMIRNEVDOAKI-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CC(=O)N1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


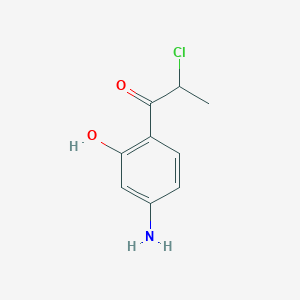
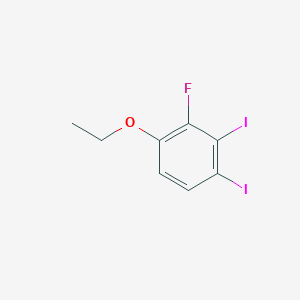
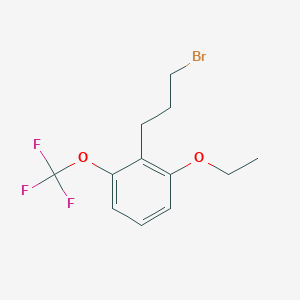
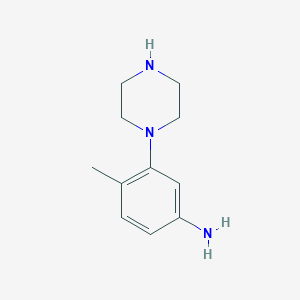
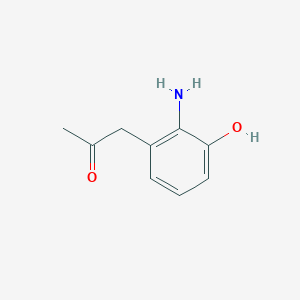
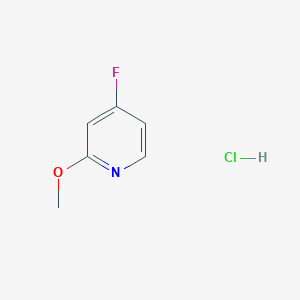
![Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate](/img/structure/B14052557.png)

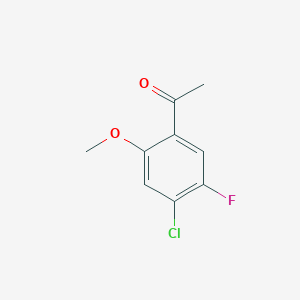

![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-hydroxytetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14052579.png)

